molecular formula C16H18FNO3 B1260372 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

Cat. No. B1260372
M. Wt: 291.32 g/mol
InChI Key: UABQHOOBSITMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a member of 2-fluoroacetamides and a methoxynaphthalene.

Scientific Research Applications

Receptor Antagonism and Selectivity

  • A study by Cheung et al. (2010) delves into the synthesis and evaluation of compounds, including 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, for their selectivity and potency as A2B adenosine receptor antagonists. The research identifies compound modifications and analyzes their effects on receptor selectivity and pharmacokinetic properties Cheung et al., 2010.

Chiral Derivatization and Analysis

  • Takahashi et al. (2000) introduced a novel chiral derivatizing agent, α-cyano-α-fluoro(2-naphthyl)-acetic acid (2-CFNA), which showed superior capabilities for determining the enantiomeric excess of primary alcohols, offering an enhanced analytical approach in the field of chirality Takahashi et al., 2000.

Radioligand Development for Receptor Imaging

  • Zhang et al. (2003) synthesized and evaluated radioligands, namely [(18)F]-FMDAA1106 and [(18)F]FEDAA1106, for their binding affinities to peripheral benzodiazepine receptors, providing crucial insights into the development of radiotracers for neuroimaging applications Zhang et al., 2003.

Anticancer Drug Discovery

  • Dhuda et al. (2021) focused on the synthesis of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles and their derivatives, assessing their cytotoxic potential against various cancer cell lines. This research contributes to the field of anticancer drug discovery by identifying potential lead compounds Dhuda et al., 2021.

Antibacterial and Antifungal Applications

  • Helal et al. (2013) synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their antibacterial and antifungal activities. The study highlighted compounds with significant antimicrobial activities, contributing to the search for new antimicrobial agents Helal et al., 2013.

Alzheimer's Disease Research

  • Shoghi-Jadid et al. (2002) utilized a radiofluorinated derivative, [18F]FDDNP, in conjunction with positron emission tomography to localize and quantify neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease. This innovative approach paves the way for improved diagnostic assessments and monitoring of treatment responses in Alzheimer's disease Shoghi-Jadid et al., 2002.

properties

Product Name

2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

IUPAC Name

2-fluoro-N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide

InChI

InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20)

InChI Key

UABQHOOBSITMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound obtained in Step B (5.6 mmol), in the form of the base, is dissolved in 40 ml of 2,2,2-trifluoroethanol; ethyl fluoroacetate (10.3 mmol) is added and the mixture is refluxed for 12 hours. When the reaction is complete, the mixture is poured into water and the aqueous phase is extracted twice with 60 ml of ether; the organic phase is washed with water, dried and evaporated. The oil obtained is dissolved in 30 ml of methanol and 10 ml of water; sodium hydroxide (8.25 mmol) is added and the mixture is heated at 40° C. for 30 minutes. The mixture is then poured into water; the aqueous phase is neutralised with 15 ml of hydrochloric acid solution (1 M) and is then extracted twice with 60 ml of ether. The organic phase is washed with water, dried and evaporated. The oil obtained is precipitated from a mixture of ether and petroleum ether (40/60); the precipitate formed is filtered off under suction and then recrystallised from toluene to yield the title compound in the form of a white solid.
Name
compound
Quantity
5.6 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.3 mmol
Type
reactant
Reaction Step Two
Quantity
8.25 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide
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Reactant of Route 6
2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

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